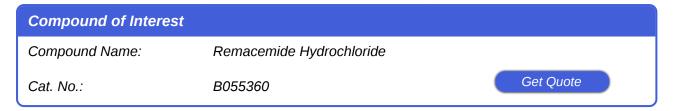


Pharmacokinetics and Bioavailability of Remacemide Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Remacemide hydrochloride is an investigational anticonvulsant agent with a unique mechanism of action. It functions as a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] A key characteristic of remacemide is its metabolism to an active desglycinyl metabolite, which is significantly more potent in its NMDA receptor binding affinity.[3] This guide provides a comprehensive overview of the pharmacokinetics and bioavailability of remacemide hydrochloride and its active metabolite, presenting key data from various studies to support drug development and research activities.

Pharmacokinetic Properties

Remacemide and its active desglycinyl metabolite exhibit linear pharmacokinetics.[2] The drug is characterized by moderate protein binding.[2]

Absorption and Bioavailability

Detailed quantitative data on the absolute bioavailability of **remacemide hydrochloride** in humans has not been extensively published in the reviewed literature.

Distribution



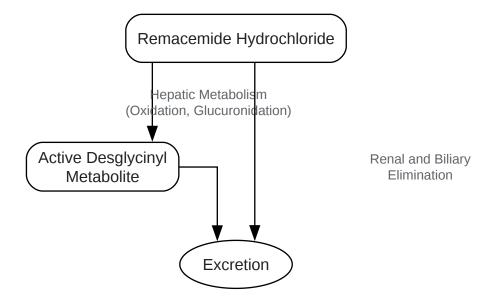
Information regarding the volume of distribution of remacemide and its active metabolite is not detailed in the available search results. **Remacemide hydrochloride** and its active metabolite have moderate protein binding.[2]

Metabolism and Excretion

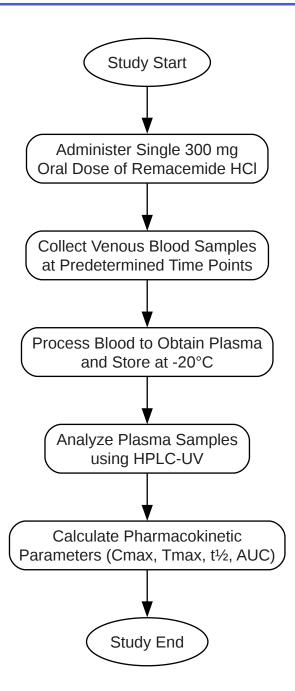
Remacemide is metabolized in the liver through oxidation, catalyzed by cytochrome P450 isoenzymes, and by glucuronidation.[4] A primary metabolic pathway involves the formation of a pharmacologically active desglycinyl metabolite.[3][5] This metabolite is approximately two-fold more potent as an anticonvulsant than the parent drug and has a 150-fold higher affinity for the NMDA receptor.[3]

The following diagram illustrates the proposed metabolic pathway of **remacemide hydrochloride**.

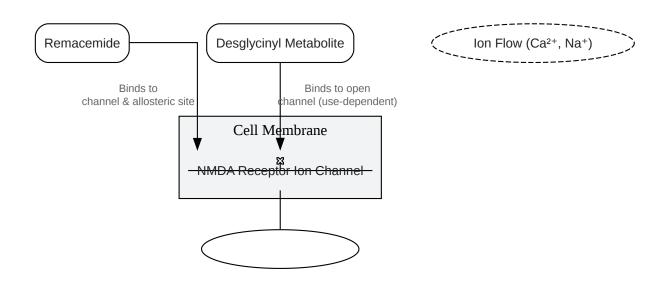












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References

- 1. Block of the N-methyl-D-aspartate receptor by remacemide and its des-glycine metabolite
 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Remacemide: current status and clinical applications PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Remacemide hydrochloride: a novel antiepileptic agent PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of a pharmacokinetic interaction between remacemide hydrochloride and phenobarbitone in healthy males PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological profile of the metabolites and potential metabolites of the anticonvulsant remacemide PubMed [pubmed.ncbi.nlm.nih.gov]
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